molecular formula C16H25NO4S B15288315 Probenecid Isopropyl Ester

Probenecid Isopropyl Ester

Cat. No.: B15288315
M. Wt: 327.4 g/mol
InChI Key: WFPIRWWOLGATOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Probenecid Isopropyl Ester is a derivative of probenecid, a well-known uricosuric agent used primarily to treat gout and hyperuricemia. This esterified form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability. Probenecid itself is known for its ability to inhibit the renal excretion of organic anions, thereby increasing the plasma concentration of various drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

Probenecid Isopropyl Ester can be synthesized through esterification, a reaction between probenecid and isopropyl alcohol in the presence of an acid catalyst like concentrated sulfuric acid . The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct. Other methods include the reaction of probenecid with isopropyl chloride in the presence of a base such as pyridine to neutralize the resulting hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of pervaporation reactors can enhance the conversion rates by shifting the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Probenecid Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: Probenecid and isopropyl alcohol.

    Oxidation: Oxidized derivatives of probenecid.

    Reduction: Reduced forms of probenecid.

Scientific Research Applications

Probenecid Isopropyl Ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of Probenecid Isopropyl Ester involves the inhibition of organic anion transporters in the renal tubules. This inhibition reduces the excretion of uric acid and other organic anions, thereby increasing their plasma concentrations . The ester form may also enhance the compound’s solubility and bioavailability, making it more effective in its therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Probenecid: The parent compound, primarily used for its uricosuric properties.

    Sulfinpyrazone: Another uricosuric agent with similar applications.

    Benzbromarone: A potent uricosuric agent used in the treatment of gout.

Uniqueness

Probenecid Isopropyl Ester stands out due to its enhanced solubility and potential for improved bioavailability compared to its parent compound. This makes it a promising candidate for further research and development in pharmaceutical applications.

Properties

Molecular Formula

C16H25NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

propan-2-yl 4-(dipropylsulfamoyl)benzoate

InChI

InChI=1S/C16H25NO4S/c1-5-11-17(12-6-2)22(19,20)15-9-7-14(8-10-15)16(18)21-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3

InChI Key

WFPIRWWOLGATOL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC(C)C

Origin of Product

United States

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